molecular formula C9H18N2O2 B1588989 Ethyl 4-(Methylamino)Piperidine-1-Carboxylate CAS No. 73733-69-4

Ethyl 4-(Methylamino)Piperidine-1-Carboxylate

Cat. No. B1588989
CAS RN: 73733-69-4
M. Wt: 186.25 g/mol
InChI Key: QKPLFXBOWHKIQH-UHFFFAOYSA-N
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Description

Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is a compound with the molecular formula C9H18N2O2 . It is a colorless to yellow liquid . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .


Molecular Structure Analysis

The InChI code for Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is 1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-(Methylamino)Piperidine-1-Carboxylate has a molecular weight of 186.25 . It is a colorless to yellow liquid .

Scientific Research Applications

  • Ethyl 1-methylpiperidine-4-carboxylate : This compound is used as a reactant for the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .
  • Ethyl 4-amino-1-piperidinecarboxylate : This compound was used in the synthesis of quinolin-2 (1 H)-one derivatives. It’s also used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .
  • Ethyl 1-methylpiperidine-4-carboxylate : This compound is used as a reactant for the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .
  • Ethyl 4-amino-1-piperidinecarboxylate : This compound was used in the synthesis of quinolin-2 (1 H)-one derivatives. It’s also used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501A .

properties

IUPAC Name

ethyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLFXBOWHKIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453807
Record name Ethyl 4-(Methylamino)Piperidine-1-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(Methylamino)Piperidine-1-Carboxylate

CAS RN

73733-69-4
Record name 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73733-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(Methylamino)Piperidine-1-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 102 parts of ethyl 4-oxo-1-piperidinecarboxylate, 50 parts of methanamine and 400 parts of methanol is hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off over Hyflo and the filtrate is evaporated, yielding 111 parts of ethyl 4-(methylamino)-1-piperidinecarboxylate as a residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bruno, A Carocci, A Catalano… - Chirality: The …, 2006 - Wiley Online Library
Lubeluzole [(S)‐9] has been synthesized by a convergent synthesis, alkylation of N‐methyl‐N‐piperidin‐4‐yl‐1,3‐benzothiazol‐2‐amine (4) with (+)‐(R)‐1‐chloro‐3‐(3,4‐…
Number of citations: 29 onlinelibrary.wiley.com

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